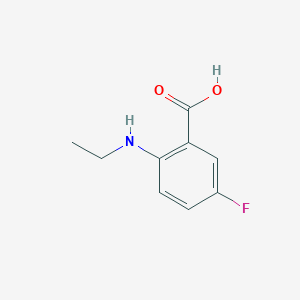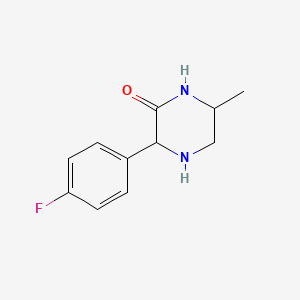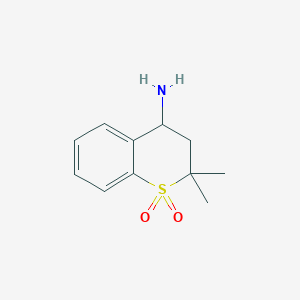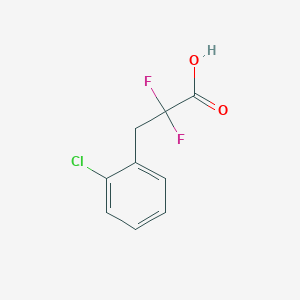
3-(2-Chlorophenyl)-2,2-difluoropropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chlorophenyl)-2,2-difluoropropanoic acid is an organic compound characterized by the presence of a chlorophenyl group and two fluorine atoms attached to a propanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-2,2-difluoropropanoic acid typically involves the introduction of the chlorophenyl group and the difluoropropanoic acid moiety through a series of chemical reactions. One common method involves the reaction of 2-chlorobenzaldehyde with difluoroacetic acid in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to monitor the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Chlorophenyl)-2,2-difluoropropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile employed.
Aplicaciones Científicas De Investigación
3-(2-Chlorophenyl)-2,2-difluoropropanoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biological systems.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological pathways.
Mecanismo De Acción
The mechanism of action of 3-(2-Chlorophenyl)-2,2-difluoropropanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Chlorophenyl)propanoic acid: Similar structure but lacks the fluorine atoms.
2,2-Difluoropropanoic acid: Lacks the chlorophenyl group.
3-(2-Fluorophenyl)-2,2-difluoropropanoic acid: Similar structure but with a fluorine atom instead of chlorine on the phenyl ring.
Uniqueness
3-(2-Chlorophenyl)-2,2-difluoropropanoic acid is unique due to the presence of both the chlorophenyl group and the difluoropropanoic acid moiety. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C9H7ClF2O2 |
|---|---|
Peso molecular |
220.60 g/mol |
Nombre IUPAC |
3-(2-chlorophenyl)-2,2-difluoropropanoic acid |
InChI |
InChI=1S/C9H7ClF2O2/c10-7-4-2-1-3-6(7)5-9(11,12)8(13)14/h1-4H,5H2,(H,13,14) |
Clave InChI |
JHTLIFGLVJHKGO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CC(C(=O)O)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


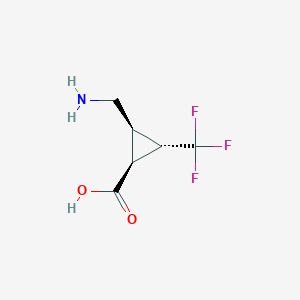
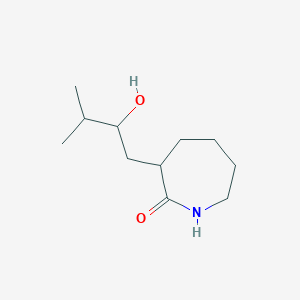
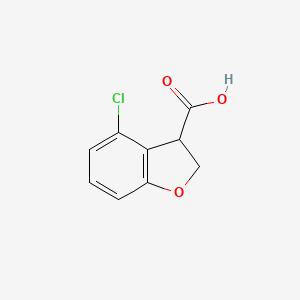
![3,7,10-Triazatricyclo[3.3.3.0,1,5]undecane](/img/structure/B13168019.png)

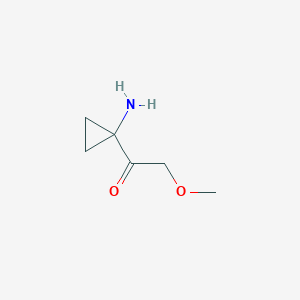


![Methyl 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetate](/img/structure/B13168065.png)

